(6-Bromopyridin-3-yl)(phenyl)methanone
Overview
Description
Scientific Research Applications
Antioxidant Properties
A derivative of (6-Bromopyridin-3-yl)(phenyl)methanone, namely (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, was investigated for its antioxidant properties. The study synthesized various derivatives and assessed their in vitro antioxidant activities. It was found that these synthesized bromophenols, including the derivative, demonstrated effective antioxidant power, with one phenol being particularly potent due to its two phenolic rings and five phenolic hydroxyl groups (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Anticoronavirus and Antitumoral Activity
Research on derivatives of this compound showed promising in vitro anticoronavirus and antitumoral activity. The study discovered that structural variations on the phenyl moiety could tune the biological properties toward either antiviral or antitumoral activity. Additionally, these compounds were found to inhibit tubulin polymerization, contributing to their antitumoral activity (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).
Antimicrobial and Antiviral Activity
Another study focused on substituted benzimidazoles related to this compound. These compounds were evaluated for their antimicrobial and antiviral potential. It was observed that certain compounds demonstrated selective activity against specific viruses, like vaccinia virus and Coxsackie virus B4, and displayed antifungal properties, potentially serving as agents against specific fungal infections (Sharma, Narasimhan, Kumar, Judge, Narang, De Clercq, & Balzarini, 2009).
DNA Binding and Photocleavage
A study involving a polypyridyl ligand derivative of this compound explored its DNA-binding properties. The research indicated that these compounds could intercalate into DNA base pairs and act as effective DNA-cleaving agents when irradiated, suggesting potential applications in molecular biology and cancer therapy (Tan, Chen, Shen, & Liang, 2009).
Safety and Hazards
Properties
IUPAC Name |
(6-bromopyridin-3-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEQJLUMFGWOJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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